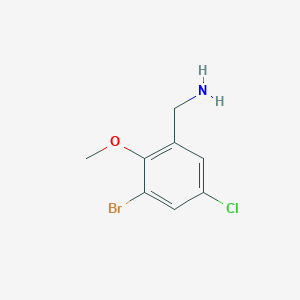![molecular formula C17H10Cl2F2N2OS B15314497 (2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B15314497.png)
(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide is a complex organic compound characterized by the presence of cyano, dichlorophenyl, and difluoromethylsulfanyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form 2-cyano-3-(2,4-dichlorophenyl)acrylic acid. This intermediate is then reacted with 4-[(difluoromethyl)sulfanyl]aniline under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced techniques such as microreactor systems to optimize reaction conditions and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups are believed to play a crucial role in its biological activity by interacting with enzymes or receptors involved in disease pathways. The difluoromethylsulfanyl group may enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-3-(2,4-dichlorophenyl)acrylic acid
- 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
Compared to similar compounds, 2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and may improve its interaction with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C17H10Cl2F2N2OS |
|---|---|
Molekulargewicht |
399.2 g/mol |
IUPAC-Name |
(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H10Cl2F2N2OS/c18-12-2-1-10(15(19)8-12)7-11(9-22)16(24)23-13-3-5-14(6-4-13)25-17(20)21/h1-8,17H,(H,23,24)/b11-7+ |
InChI-Schlüssel |
WDFFLFZWJGHJHK-YRNVUSSQSA-N |
Isomerische SMILES |
C1=CC(=CC=C1NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)SC(F)F |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


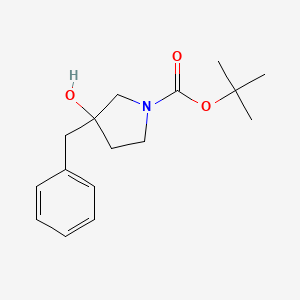

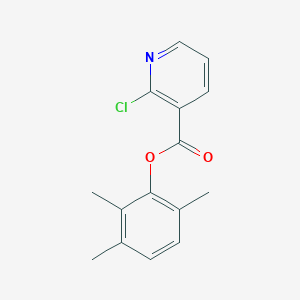
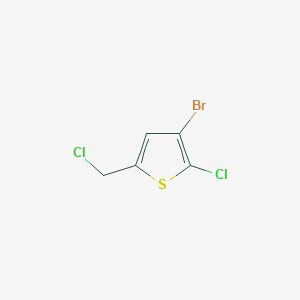
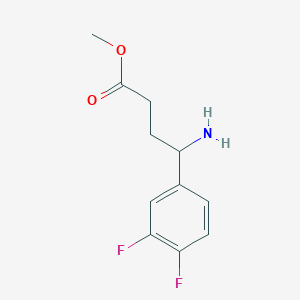
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
![3-({5-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)oxolan-2-one](/img/structure/B15314443.png)

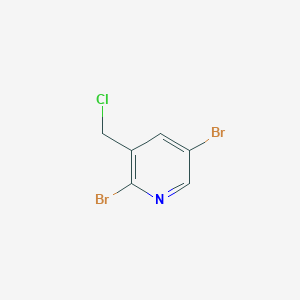
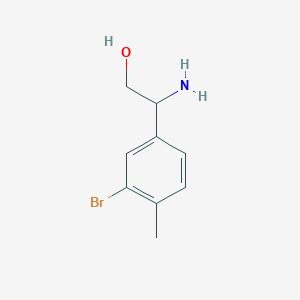
![tert-butyl N-({6-oxa-2-azaspiro[3.4]octan-7-yl}methyl)carbamate](/img/structure/B15314475.png)
![rac-tert-butyl (3aR,6aR)-2-(iodomethyl)-hexahydro-2H-furo[2,3-c]pyrrole-5-carboxylate](/img/structure/B15314478.png)
![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
